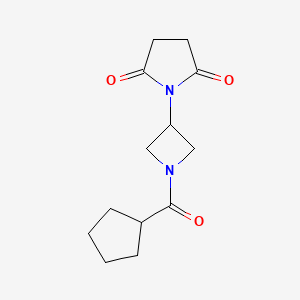
1-(1-cyclopentanecarbonylazetidin-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-cyclopentanecarbonylazetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a cyclopentanecarbonyl group attached to an azetidinyl ring, which is further connected to a pyrrolidine-2,5-dione moiety. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
The synthesis of 1-(1-cyclopentanecarbonylazetidin-3-yl)pyrrolidine-2,5-dione involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized using a green and practical method involving catalytic amounts of molecular iodine under microwave irradiation. This method allows for the efficient formation of 3-pyrrole-substituted 2-azetidinones with various substituents at the N-1 and C-4 positions.
Cyclopentanecarbonyl Group Introduction: The cyclopentanecarbonyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopentanecarbonyl chloride reacts with the azetidinone intermediate.
Formation of Pyrrolidine-2,5-dione: The final step involves the formation of the pyrrolidine-2,5-dione moiety, which can be achieved through a cyclization reaction involving the azetidinone intermediate and a suitable dione precursor.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
1-(1-cyclopentanecarbonylazetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone and pyrrolidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, where nucleophiles such as amines or thiols can replace existing substituents.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed, as well as the functional groups present in the compound.
科学的研究の応用
1-(1-cyclopentanecarbonylazetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing azetidinone and pyrrolidine rings.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-cyclopentanecarbonylazetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s azetidinone and pyrrolidine rings are known to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
類似化合物との比較
1-(1-cyclopentanecarbonylazetidin-3-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione moiety and exhibit similar biological activities and chemical properties.
Azetidinone Derivatives: Compounds containing the azetidinone ring, such as β-lactam antibiotics, share similar structural features and undergo similar chemical reactions.
Cyclopentanecarbonyl Compounds: These compounds contain the cyclopentanecarbonyl group and exhibit similar reactivity and chemical properties.
The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[1-(cyclopentanecarbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-11-5-6-12(17)15(11)10-7-14(8-10)13(18)9-3-1-2-4-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIKZFAECRVFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2907380.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2907381.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2907382.png)


![4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2907386.png)
![methyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2907390.png)
![5-Bromothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2907393.png)
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2907396.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2907398.png)



